tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Overview
Description
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of similar compounds involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehyde to afford Schiff base compounds. These processes are characterized using FTIR, 1H, and 13C NMR spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography. For example, compound 2a (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate shows intramolecular hydrogen bonding, highlighting the importance of structural analysis in understanding these compounds (Çolak et al., 2021).
Chemical Reactions and Properties
The chemical properties of these compounds can include reactivity towards specific reagents or conditions, highlighting their potential in synthetic chemistry and material science. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride to form a Diels-Alder endo-adduct, showcasing the reactivity of these compounds (Moskalenko & Boev, 2014).
Scientific Research Applications
Condensation Reactions in Organic Synthesis : Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This reaction, which uses di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst, is applicable to a wide range of nitrogen compounds including indoles like tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, showing high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Potential Antidiabetic Agents : Choudhary et al. (2011) synthesized compounds related to tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate as potential antidiabetic agents. These compounds showed potent antidiabetic activity in vivo in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).
Antifilarial Chemotherapy : Srivastava et al. (1999) explored substituted 9H-pyrido[3,4-b]indoles, closely related to tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, as potential pharmacophores for designing macrofilaricidal agents. They identified key structure-activity relationships that enhance antifilarial activity (Srivastava, Agarwal, Chauhan, Agarwal, Bhaduri, Singh, Fatima, & Chatterjee, 1999).
Matrix-assisted Laser Desorption/Ionization (MALDI) in Mass Spectrometry : Nonami et al. (1997) reported the successful use of β-carbolines, structurally related to tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, as matrices in MALDI time-of-flight mass spectrometry for proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).
properties
IUPAC Name |
tert-butyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJCZDJPSXKGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593270 | |
Record name | tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate | |
CAS RN |
168824-94-0 | |
Record name | tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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